

Spectroscopic Profile of 2-Chloro-4-fluorobenzylamine: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-4-fluorobenzylamine

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-Chloro-4-fluorobenzylamine**, a key intermediate in various chemical syntheses. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous structures. The information herein is intended to assist in the structural elucidation, purity assessment, and quality control of **2-Chloro-4-fluorobenzylamine**.

Chemical Structure and Properties

- IUPAC Name: (2-Chloro-4-fluorophenyl)methanamine^[1]
- CAS Number: 15205-11-5^{[2][3][4]}
- Molecular Formula: C₇H₇CIFN^{[2][3][4]}
- Molecular Weight: 159.59 g/mol ^{[2][3][4]}

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Chloro-4-fluorobenzylamine**. These predictions are derived from spectral data of structurally similar compounds and established correlation tables.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-CH ₂ - (benzyl)	~ 3.8 - 4.0	Singlet (or broad singlet)	-
-NH ₂	~ 1.5 - 2.5 (variable)	Broad Singlet	-
Ar-H (H-3)	~ 7.2 - 7.4	Doublet of Doublets	J(H-H) ≈ 8.5, J(H-F) ≈ 8.5
Ar-H (H-5)	~ 7.0 - 7.2	Doublet of Doublets	J(H-H) ≈ 8.5, J(H-F) ≈ 5.5
Ar-H (H-6)	~ 7.3 - 7.5	Triplet of Doublets	J(H-H) ≈ 8.5, J(H-H) ≈ 2.5

Note: The chemical shift of the -NH₂ protons is highly dependent on solvent and concentration. The aromatic region will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (δ , ppm)
-CH ₂ - (benzyl)	~ 40 - 45
Ar-C (C-1)	~ 138 - 142 (d, $J(C-F) \approx 7-9$ Hz)
Ar-C (C-2)	~ 130 - 134 (d, $J(C-F) \approx 3-5$ Hz)
Ar-C (C-3)	~ 115 - 118 (d, $J(C-F) \approx 21-23$ Hz)
Ar-C (C-4)	~ 160 - 164 (d, $J(C-F) \approx 245-250$ Hz)
Ar-C (C-5)	~ 113 - 116 (d, $J(C-F) \approx 21-23$ Hz)
Ar-C (C-6)	~ 128 - 132 (d, $J(C-F) \approx 3-5$ Hz)

Note: The aromatic carbon signals will appear as doublets due to coupling with the fluorine atom. The magnitude of the C-F coupling constant is indicative of the number of bonds separating the carbon and fluorine atoms.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

Functional Group	Predicted Absorption Range (cm^{-1})	Intensity
N-H Stretch (amine)	3300 - 3500	Medium (two bands for primary amine)
C-H Stretch (aromatic)	3000 - 3100	Medium to Weak
C-H Stretch (aliphatic, -CH ₂ -)	2850 - 2960	Medium
C=C Stretch (aromatic)	1450 - 1600	Medium to Strong
N-H Bend (amine)	1550 - 1650	Medium
C-N Stretch	1020 - 1250	Medium
C-F Stretch	1100 - 1250	Strong
C-Cl Stretch	600 - 800	Strong

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment
159/161	$[M]^+$ (Molecular ion)
142/144	$[M - NH_3]^+$
124	$[M - Cl]^+$
91	$[C_7H_7]^+$ (Tropylium ion)

Note: The presence of chlorine will result in isotopic peaks for chlorine-containing fragments, with an approximate ratio of 3:1 for the ^{35}Cl and ^{37}Cl isotopes. The molecular ion peak for a compound containing one nitrogen atom is expected to have an odd nominal mass.

Fragmentation of benzylamines often involves cleavage of the C-C bond adjacent to the nitrogen (α -cleavage).[\[5\]](#)

Experimental Protocols

The following are general protocols for acquiring spectroscopic data for compounds such as **2-Chloro-4-fluorobenzylamine**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).
- 1H NMR Acquisition:
 - Use a standard single-pulse experiment.
 - Set the spectral width to approximately 16 ppm.
 - Acquisition time of 2-4 seconds with a relaxation delay of 1-5 seconds.

- Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Use a standard proton-decoupled pulse program.
 - Set the spectral width to approximately 220 ppm.
 - Acquisition time of 1-2 seconds with a relaxation delay of 2-5 seconds.
 - A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio due to the low natural abundance of ^{13}C .
- Data Processing: Apply an appropriate window function (e.g., exponential multiplication) to the Free Induction Decay (FID) before Fourier transformation. Phase and baseline correct the resulting spectrum.

IR Spectroscopy

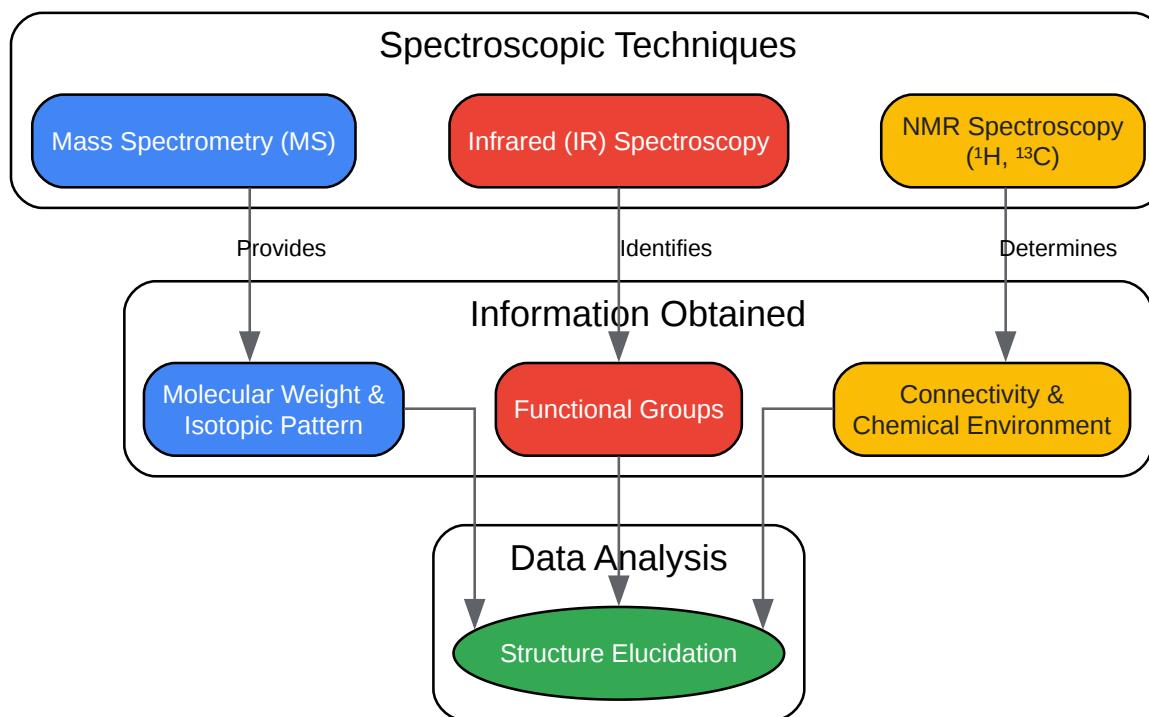
- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of the liquid sample directly onto the ATR crystal.
- Sample Preparation (Thin Film): If the sample is a liquid, place a drop between two salt plates (e.g., NaCl or KBr) to create a thin film.
- Data Acquisition:
 - Record a background spectrum of the empty IR beam path or the clean ATR crystal.
 - Place the sample in the IR beam.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).
- Instrumentation: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns.
- Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.



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Caption: Workflow for Spectroscopic Data Analysis.

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